Coordination Mode Preference: (S,S) vs (N,S) Energy Gap Quantified by Ab Initio Calculation
ACDA is unique among common dithioacid ligands in possessing two viable chelation modes. An ab initio DFT (B3LYP) study on M·(ACDA)₂ complexes (M = Ni²⁺, Pd²⁺, Pt²⁺) determined that the (S,S) coordination mode is more stable than the competing (N,S) mode by ca. 50 kJ mol⁻¹ [1]. In contrast, acyclic dithiocarbamates such as diethyldithiocarbamate possess only the symmetric S,S‑donor set and cannot exhibit linkage isomerism. N‑Alkylation of ACDA removes the (N,S) possibility entirely, forcing exclusive (S,S) binding and providing a rational tool for tuning metal‑ion affinity and complex geometry [2].
| Evidence Dimension | Energy difference between (S,S) and (N,S) coordination modes for Ni²⁺, Pd²⁺, Pt²⁺ bis‑chelates |
|---|---|
| Target Compound Data | (S,S) mode favoured by ca. 50 kJ mol⁻¹ over (N,S) mode |
| Comparator Or Baseline | Hypothetical (N,S) coordination mode of ACDA |
| Quantified Difference | ΔE ≈ 50 kJ mol⁻¹ in favour of (S,S) |
| Conditions | Ab initio DFT (B3LYP) on square‑planar M·(ACDA)₂ complexes; gas‑phase calculations |
Why This Matters
The ca. 50 kJ mol⁻¹ preference for (S,S) coordination is large enough to dominate solution speciation, ensuring predictable complex geometry that is unavailable with simple dithiocarbamates, directly impacting applications that rely on defined metal‑ion binding such as selective extraction and sensing.
- [1] Costa, P. J.; Carvalho, M. F. N. N.; Robalo, M. P.; et al. Coordination properties of 2‑aminocyclopentene‑1‑dithiocarboxylic acid to transition metal ions as studied by ab initio calculations. Inorganica Chimica Acta 2004, 357 (9), 2695‑2702. doi:10.1016/j.ica.2004.02.031. View Source
- [2] Hanif, M.; Hussain, M.; Bhatti, M. H.; Ali, S.; Evans, H. S. Chlorodiphenyltin(IV) and triphenyltin(IV) complexes of N‑alkylated 2‑amino‑1‑cyclopentene‑1‑carbodithioic acids: synthesis, spectroscopic characterization and X‑ray studies. Structural Chemistry 2008, 19, 777‑784. doi:10.1007/s11224-008-9364-1. View Source
